molecular formula C14H16N2O2 B2653483 Ethyl 4-amino-1-benzylpyrrole-2-carboxylate CAS No. 869219-92-1

Ethyl 4-amino-1-benzylpyrrole-2-carboxylate

Cat. No.: B2653483
CAS No.: 869219-92-1
M. Wt: 244.294
InChI Key: KMJSXJZJCAAYNG-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1-benzylpyrrole-2-carboxylate ( 869219-92-1) is a chemical compound with the molecular formula C14H16N2O2 and a molecular weight of 244.29 g/mol . Its structure features a pyrrole ring, which is a nitrogen-containing heterocycle, substituted with an amino group, a benzyl group, and an ethyl carboxylate ester. This specific arrangement of functional groups makes it a valuable building block or intermediate in organic synthesis and medicinal chemistry research. Pyrrole derivatives are of significant interest in scientific research due to their presence in a wide range of biologically active molecules. They are frequently explored as core structures in the development of novel therapeutic agents. For instance, related tricyclic pyrrole-carboxamide compounds have been investigated for their promising dual anticancer and antiviral activities in recent studies . Similarly, carboxamide-functionalized heterocyclic compounds are recognized as key scaffolds in the design of inhibitors for viral proteases . As a functionalized pyrrole, this compound serves as a versatile precursor for the synthesis of more complex molecules. Researchers can utilize it to create libraries of compounds for high-throughput screening in drug discovery campaigns or to study structure-activity relationships (SAR). It is strictly for research applications in a controlled laboratory environment. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-amino-1-benzylpyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-2-18-14(17)13-8-12(15)10-16(13)9-11-6-4-3-5-7-11/h3-8,10H,2,9,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJSXJZJCAAYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN1CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-amino-1-benzylpyrrole-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the pyrrole family, characterized by a five-membered aromatic ring containing nitrogen. The specific structure includes an ethyl ester group and an amino group, which are crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrole, including this compound, exhibit promising anticancer properties. For instance, a study evaluated a series of pyrrolo[1,2-a]quinoxaline derivatives against various leukemia cell lines, revealing that certain compounds displayed significant cytotoxicity while sparing normal cells. The selectivity index for these compounds indicates their potential as targeted therapies in leukemia treatment .

CompoundCell Line TestedIC50 (µM)Selectivity Index
1aK5625.210
1mU9373.812
1nHL604.511

Antimicrobial Activity

Pyrrole derivatives have also been noted for their antibacterial and antifungal properties. This compound has shown effectiveness against various strains of bacteria and fungi, making it a candidate for further exploration in infectious disease treatments .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells, leading to apoptosis.
  • Antioxidant Properties : It may reduce oxidative stress by scavenging free radicals, contributing to its anticancer effects.
  • Modulation of Signaling Pathways : The compound potentially alters key signaling pathways involved in inflammation and cell survival, such as NF-kB and MAPK pathways .

Study on Leukemia Treatment

A notable study investigated the efficacy of this compound derivatives against leukemia cell lines (Jurkat, K562). Results indicated that certain derivatives exhibited selective cytotoxicity with minimal effects on normal peripheral blood mononuclear cells (PBMCs), suggesting a promising therapeutic index for treating leukemia .

Antimicrobial Efficacy

Another research effort focused on the antimicrobial potential of pyrrole derivatives, including this compound. The study reported effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial activity .

Scientific Research Applications

Synthesis and Characterization

The synthesis of ethyl 4-amino-1-benzylpyrrole-2-carboxylate typically involves multi-step organic reactions, including the formation of the pyrrole core followed by functionalization to introduce the ethyl and benzyl groups. Common methods include:

  • Condensation Reactions : Utilizing appropriate aldehydes and amines under acidic conditions to form the pyrrole structure.
  • Carboxylation : Introducing the carboxylic acid group through reactions with carbon dioxide or derivatives.

Characterization techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy, mass spectrometry, and IR (Infrared) spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

This compound has shown promising anticancer activity against various cancer cell lines. Research indicates that derivatives of this compound can induce apoptosis in cancer cells through multiple mechanisms, including:

  • Inhibition of Cell Proliferation : Studies have demonstrated that this compound can significantly reduce cell viability in human cancer cell lines such as MDA-MB-231 and HCT-116.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
1MDA-MB-2315.67
2HCT-1163.45
3K5624.12

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens. The compound has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing effective inhibition.

Table 2: Antibacterial Activity

CompoundPathogenZone of Inhibition (mm)
1Staphylococcus aureus15
2Escherichia coli12

Case Studies

Several case studies have explored the applications of this compound in therapeutic settings:

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on breast cancer cell lines, revealing significant induction of apoptosis via mitochondrial pathways. The study highlighted the potential for developing targeted therapies based on this compound's structure.

Case Study 2: Antibacterial Properties

Another investigation focused on the antibacterial efficacy of pyrrole derivatives against resistant strains of bacteria, demonstrating that modifications to the ethyl side chain could enhance activity while minimizing cytotoxicity to human cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 4-amino-1-benzylpyrrole-2-carboxylate with structurally related pyrrole-2-carboxylate derivatives, focusing on substituent effects, physicochemical properties, and reactivity. Key compounds are summarized in Table 1.

Table 1: Structural and Functional Comparison of Pyrrole-2-carboxylate Derivatives

Compound Name Substituents (Positions) CAS Number Key Properties (Inferred) Reference
This compound 1-Benzyl, 4-amino, 2-ethyl ester Not provided High lipophilicity; potential H-bond donor
Methyl 4-amino-1-(ethoxymethyl)pyrrole-2-carboxylate 1-Ethoxymethyl, 4-amino, 2-methyl ester 1478728-60-7 Moderate lipophilicity; enhanced solubility
Ethyl 4-chloro-1H-pyrrole-2-carboxylate 4-Chloro, 2-ethyl ester 1261562-13-3 Electron-withdrawing Cl; lower reactivity
Ethyl 3-formyl-1H-pyrrole-2-carboxylate 3-Formyl, 2-ethyl ester 36131-43-8 Electrophilic formyl; reactive toward amines

Substituent Effects on Physicochemical Properties

  • 1-Benzyl vs. 1-Ethoxymethyl (): The benzyl group in the target compound increases molecular weight (MW) and lipophilicity compared to the ethoxymethyl substituent in Methyl 4-amino-1-(ethoxymethyl)pyrrole-2-carboxylate. This may reduce aqueous solubility but improve membrane permeability, a critical factor in drug design .
  • 4-Amino vs. 4-Chloro (): The amino group is electron-donating, enhancing nucleophilicity at the 4-position, whereas the chloro group in Ethyl 4-chloro-1H-pyrrole-2-carboxylate is electron-withdrawing, stabilizing the ring but reducing reactivity.
  • Ethyl Ester vs. Methyl Ester (): The ethyl ester in the target compound may confer slower metabolic hydrolysis compared to the methyl ester, extending bioavailability in vivo .

Structural and Crystallographic Considerations

For example, the amino and ester groups may influence ring planarity or puckering, affecting intermolecular interactions in the solid state .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for Ethyl 4-amino-1-benzylpyrrole-2-carboxylate?

The synthesis typically involves multi-step reactions, including N-benzylation and cyclocondensation . Key steps include:

  • Benzylation : Reaction of ethyl 4-amino-1H-pyrrole-2-carboxylate with benzyl chloride under inert atmosphere (N₂/Ar) using Cs₂CO₃ as a base in DMF .
  • Cyclocondensation : Acid-catalyzed cyclization (e.g., HCl/EtOH) to form the pyrrole ring.
    Optimization Tips :
  • Use Pd catalysts (e.g., Pd(dppf)Cl₂) for cross-coupling steps to improve yields .
  • Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient).

Q. How is the structural integrity of this compound confirmed?

Standard characterization methods include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include the ethyl ester (δ ~4.2 ppm, quartet; δ ~1.3 ppm, triplet) and benzyl group aromatic protons (δ ~7.3 ppm) .
    • HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₄H₁₆N₂O₂: 245.1285).
  • X-ray Crystallography : Resolve ambiguities using SHELXL (e.g., space group, bond angles) .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Antimicrobial Screening : Test against Gram-positive bacteria (e.g., Staphylococcus aureus) via broth microdilution (MIC values) .
  • Enzyme Inhibition : Assay against kinases or proteases using fluorescence-based protocols (e.g., ATP-Glo™) .

Advanced Research Questions

Q. How does the substituent pattern influence the compound’s reactivity and bioactivity?

  • Regioselectivity : The amino group at position 4 directs electrophilic substitution to position 3 or 5. Steric effects from the benzyl group limit reactivity at position 1 .
  • Bioactivity Trends :
    • Electron-Withdrawing Groups (e.g., -NO₂ at position 3) enhance antimicrobial potency but reduce solubility.
    • Benzyl Modifications : Para-substituted benzyl groups (e.g., -Cl) improve metabolic stability .

Q. How can computational modeling predict reaction mechanisms or binding modes?

  • DFT Calculations : Optimize transition states for key reactions (e.g., cyclocondensation) using Gaussian09 with B3LYP/6-31G(d) .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with bacterial FabH enzyme (PDB: 1M2O). Focus on hydrogen bonding with the amino group .

Q. How are conflicting spectroscopic or crystallographic data resolved?

Case Study : Discrepancy in NH₂ group positioning (NMR vs. X-ray):

  • Solution : Perform 2D NMR (COSY, HSQC) to assign protons and compare with X-ray torsion angles .
  • Advanced Tools : Use Hirshfeld surface analysis (CrystalExplorer) to validate hydrogen bonding networks .

Q. What strategies mitigate polymorphism/solvatomorphism in crystallization?

  • Screening : Test solvents (e.g., EtOH, acetonitrile) and cooling rates.
  • Characterization :
    • DSC/TGA : Identify polymorphs via melting point differences.
    • Variable-Temperature XRD : Monitor phase transitions .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Reference
BenzylationBnCl, Cs₂CO₃, DMF, 80°C, 12h75–85
CyclocondensationHCl/EtOH, reflux, 6h60–70
PurificationColumn chromatography (Hex/EtOAc)>95% purity

Q. Table 2: Spectral Data

TechniqueKey SignalsReference
¹H NMR (400 MHz, CDCl₃)δ 7.32 (m, 5H, Ar-H), δ 4.25 (q, J=7.1 Hz, OCH₂)
¹³C NMRδ 167.8 (C=O), δ 135.2 (C-Benzyl)

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